![molecular formula C16H15N3O3S2 B4654153 N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4654153.png)
N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide
Overview
Description
N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the thiadiazole family and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide has antioxidant properties and can protect cells from oxidative stress. This compound has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide in lab experiments is its fluorescent properties, which make it useful for the detection of thiols. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide. One area of interest is its potential as an antitumor agent, and further studies are needed to determine its efficacy in vivo. Another direction for research is to further investigate its antioxidant properties and potential applications in the treatment of oxidative stress-related diseases.
In conclusion, N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide is a compound that has potential applications in scientific research. Its fluorescent properties make it useful for the detection of thiols, and it has been studied for its potential as an antitumor agent and antioxidant. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has also been studied for its potential as an antitumor agent.
properties
IUPAC Name |
N-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-11-4-6-12(7-5-11)21-9-10-23-16-19-18-15(24-16)17-14(20)13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUJLQMGVMFEEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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